molecular formula C7H12O B11718317 [(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol

[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol

Cat. No.: B11718317
M. Wt: 112.17 g/mol
InChI Key: UPIIUAPEQOCMGL-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing valuable bicyclic scaffolds with multiple stereocenters.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the (3 + 2) annulation reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. These features make it valuable for various applications, particularly in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

[(1R,5R)-3-bicyclo[3.1.0]hexanyl]methanol

InChI

InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2/t6-,7-/m0/s1

InChI Key

UPIIUAPEQOCMGL-BQBZGAKWSA-N

Isomeric SMILES

C1[C@H]2[C@H]1CC(C2)CO

Canonical SMILES

C1C(CC2C1C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.